5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide
Overview
Description
5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing three carbon atoms and two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
The primary target of 5-Amino-3-(Methylthio)-1H-Pyrazole-4-Carboxamide is the cyclooxygenase enzyme, specifically the COX-2 isoform . This enzyme plays a crucial role in the inflammatory process and is a common target for non-steroidal anti-inflammatory drugs (NSAIDs) .
Mode of Action
This compound exerts its anti-inflammatory activity by inhibiting the cyclooxygenase-derived prostaglandin synthesis . This inhibition prevents the substrate arachidonic acid from binding to the COX enzyme active site . The compound’s interaction with its target results in a decrease in inflammation, pain, and fever .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway. By inhibiting the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of inflammatory mediators, including tumor necrosis factor-alpha (TNFα), interleukin-1 (IL1), and neuronal nitric oxide synthase (nNOS) .
Pharmacokinetics
The compound’s molecular weight is 147222 , which suggests that it may have good bioavailability due to its relatively small size
Result of Action
The molecular and cellular effects of this compound’s action include a significant decrease in the gene expression of inflammatory mediators such as iNOS, COX-2, and TNFα . Additionally, there is a reduction in IL1 and nNOS gene expression levels and an increase in IL10 level .
Biochemical Analysis
Biochemical Properties
5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNFα) . These interactions are crucial as they can modulate inflammatory responses and other cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to decrease the expression of iNOS, COX-2, and TNFα genes, which are involved in inflammatory responses . This modulation of gene expression can lead to reduced inflammation and other cellular effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of COX-2 and iNOS, thereby reducing the production of pro-inflammatory mediators . This inhibition is achieved through direct binding to the active sites of these enzymes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical for understanding its long-term effects. Studies have shown that this compound remains stable under specific conditions, but its effects can change over time. For example, prolonged exposure to this compound can lead to sustained inhibition of inflammatory mediators, which may have long-term benefits in reducing chronic inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively reduce inflammation without significant adverse effects. At higher doses, there may be toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Understanding the dosage threshold is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. For instance, it is metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted through the kidneys . These metabolic pathways are essential for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The localization and accumulation of this compound are crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria or endoplasmic reticulum, where it can modulate cellular metabolism and stress responses . Understanding its subcellular localization is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide typically involves the cyclocondensation of hydrazides with α-oxeketene dithioacetal building blocks. This method is highly regioselective and efficient, yielding the desired product in good quantities . Another approach involves the reaction of amidrazones with activated nitriles, catalyzed by triethylamine in ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or methylthio groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated pyrazoles or other substituted derivatives
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines .
Biology: It has shown potential as an anti-inflammatory and analgesic agent. Studies have demonstrated its efficacy in reducing inflammation and pain with fewer side effects compared to traditional NSAIDs .
Medicine: The compound is being explored for its potential as an anticancer agent. Its derivatives have shown activity against various cancer cell lines by inhibiting key enzymes and signaling pathways .
Industry: In the agrochemical industry, it is used as a precursor for the synthesis of herbicides and pesticides. Its derivatives exhibit significant activity against a broad spectrum of pests .
Comparison with Similar Compounds
- 5-amino-3-methylthio-1H-pyrazole-4-carbonitrile
- 5-amino-3-methylthio-1,2,4-thiadiazole
- 5-amino-3-methylthio-1H-pyrazole-4-carboxylate
Comparison: Compared to its analogs, 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide exhibits unique properties due to the presence of the carboxamide group. This functional group enhances its solubility and bioavailability, making it more effective in biological applications. Additionally, the carboxamide group allows for further functionalization, enabling the synthesis of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHLPIXKNRKHEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=C1C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321115 | |
Record name | 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90914-35-5 | |
Record name | 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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